molecular formula C13H15N5O2S2 B2724308 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034494-31-8

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2724308
CAS RN: 2034494-31-8
M. Wt: 337.42
InChI Key: IKCYDLWDJXODOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The synthesis process involved reacting various precursors with active methylene compounds to produce derivatives with potential antibacterial activities. Among the newly synthesized compounds, some demonstrated high antibacterial effectiveness, indicating their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-Inflammatory Applications

Another research avenue involved the synthesis of celecoxib derivatives, which were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in managing inflammation, pain, cancer, and hepatitis C virus infection (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The inhibition of human carbonic anhydrase (CA) isozymes by metal complexes of pyrazole-based sulfonamides has been studied, revealing that these complexes effectively inhibit CA isozymes I and II. This activity suggests their potential use in designing therapeutic agents for conditions where CA inhibition is beneficial, such as glaucoma, edema, and certain neurological disorders (Büyükkıdan et al., 2017).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been designed and synthesized, showing in vitro antiproliferative activities against various cancer cell lines. This research highlighted some compounds' cell-selective effects against rat brain tumor cells (C6), with a few demonstrating broad-spectrum antitumor activity comparable to commonly used anticancer drugs. These findings indicate the potential of these derivatives as novel anticancer agents (Mert et al., 2014).

properties

IUPAC Name

1-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-17-9-12(7-15-17)22(19,20)16-8-13(11-3-6-21-10-11)18-5-2-4-14-18/h2-7,9-10,13,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCYDLWDJXODOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.